N-Ethoxycarbonyl Norfloxacin
Overview
Description
N-Ethoxycarbonyl norfloxacin is a derivative of norfloxacin, which is a quinolinecarboxylic acid compound with broad-spectrum antibacterial activity. Norfloxacin itself is effective against both gram-positive and gram-negative bacteria, including strains resistant to other antibiotics such as ampicillin and gentamicin . The modification of norfloxacin to create N-ethoxycarbonyl norfloxacin could potentially alter its physical, chemical, and biological properties, although the specific studies on N-ethoxycarbonyl norfloxacin are not provided in the given data.
Synthesis Analysis
The synthesis of norfloxacin derivatives is not directly discussed in the provided papers. However, the synthesis of various norfloxacin salts with different organic acids has been reported, which involves the formation of molecular salts and the determination of their crystal structures . These processes are likely to involve the reaction of norfloxacin with reagents under controlled conditions to form the desired salts. The synthesis of three novel compounds of norfloxacin has also been reported, which includes the formation of doubly protonated and monoprotonated molecules of norfloxacin in the presence of metal ions .
Molecular Structure Analysis
The molecular structure of norfloxacin and its derivatives has been extensively studied. For instance, the crystal structures of norfloxacin hydrates have been determined, revealing the presence of water molecules that influence the hydrogen bonding between norfloxacin molecules . Additionally, the formation of supramolecular structures and recurring packing patterns in norfloxacin salts has been observed, which is influenced by non-covalent interactions . The molecular structure of norfloxacin has also been incorporated into a metal-based molecular square grid with strong blue fluorescent emission, indicating the versatility of norfloxacin in forming complex structures .
Chemical Reactions Analysis
The chemical reactivity of norfloxacin has been explored in the context of its electrochemical behavior. A study has developed an electrochemical method for the determination of norfloxacin using a modified glassy carbon electrode, which exhibits electrocatalytic oxidation of norfloxacin . This indicates that norfloxacin can undergo oxidation reactions, which could be relevant for the analysis of its derivatives, including N-ethoxycarbonyl norfloxacin.
Physical and Chemical Properties Analysis
The physical and chemical properties of norfloxacin salts have been characterized using various analytical techniques, such as powder X-ray diffraction, Fourier transform IR spectroscopy, and thermogravimetric analysis . These salts exhibit different physicochemical properties, including solubility and hygroscopicity, which are important for their development as pharmaceuticals. The electrochemical study also highlights the sensitivity, stability, and lifetime of the modified electrode for norfloxacin detection, which are crucial physical and chemical properties for analytical applications .
Scientific Research Applications
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Antibacterial Activity
- Field : Pharmaceutical Chemistry .
- Application : Norfloxacin is a fluoroquinolone antibiotic that has been used in the treatment of bacterial infections . It works by inhibiting bacterial DNA-gyrase, which is essential for bacterial reproduction .
- Method : Norfloxacin is usually administered orally in the form of tablets .
- Results : Norfloxacin has shown a high level of antibacterial activity and a wide spectrum which surpasses many antibiotics .
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Antiplasmodial Activity
- Field : Medicinal Chemistry .
- Application : Norfloxacin has been used in the synthesis of new hybrids with artemisinin and 7-chloroquinoline for antiplasmodial applications .
- Method : The synthesis involves obtaining key piperazine esters intermediates bearing the drugs ciprofloxacin and norfloxacin .
- Results : Some compounds bearing the artesunate moiety on the norfloxacin showed excellent antiplasmodial activity with IC50 values of 1.5 nM and 1.9 nM .
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Degradation of Norfloxacin
- Field : Environmental Chemistry .
- Application : Novel Ce-mediated Fe-MIL-101 (Fe/Ce-MIL-101) Fenton catalysts were synthesized to efficiently remove norfloxacin (NOR) from the environment .
- Method : The synthesis of the catalyst involves the substitution of Ce .
- Results : The degradation efficiency of NOR (10 mg L−1) increased from 50.1% to 94.8% within 60 min .
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Adsorptive Removal of Norfloxacin
- Field : Environmental Chemistry .
- Application : The pervasive application of pharmaceuticals in aquatic environments has acquired much focus owing to their nonbiodegradability and eco-toxicity . Chitosan–coated Fe–Cu CNS alginate–CMC beads (NBs) were utilized in this study to adsorb the quinolone antibiotic norfloxacin (NOR) from water .
- Method : Under ideal conditions, about 86% NOR removal was achieved through batch mode .
- Results : The greatest NOR removal was attained on NBs with the greatest Langmuir adsorption capacity of 355 mg g −1 .
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Enhanced Degradation of Norfloxacin
- Field : Environmental Chemistry .
- Application : Novel Ce-mediated Fe-MIL-101 (Fe/Ce-MIL-101) Fenton catalysts were synthesized to efficiently remove norfloxacin (NOR) .
- Method : The substitution of Ce remarkably enhanced the catalytic performance of Fe-MIL-101 .
- Results : The degradation efficiency of NOR (10 mg L−1) increased from 50.1% to 94.8% within 60 min .
-
Norfloxacin Removal Efficiency
- Field : Environmental Chemistry .
- Application : A prediction model for the removal effectiveness of NOR by the carbon filtration column in the presence of polystyrene nanoplastics (PSNPs) was developed .
- Method : The method involves the use of a carbon filtration column .
- Results : The results of this application are not specified in the source .
-
Antifungal Activity
- Field : Pharmaceutical Chemistry .
- Application : Norfloxacin has been found to have antifungal activity against Candida species .
- Method : Norfloxacin is usually administered orally in the form of tablets .
- Results : Norfloxacin has shown a high level of antifungal activity against Candida species .
-
Anticancer Activity
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Antiviral Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-14(20)16(10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAMZLZRMSYMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethoxycarbonyl Norfloxacin | |
CAS RN |
105440-01-5 | |
Record name | 7-(4-(Ethoxycarbonyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105440015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(4-(ETHOXYCARBONYL)PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E12EXJ4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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